N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has gained significant interest in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which has a calming effect on the nervous system. This compound has been investigated as a potential treatment for epilepsy, anxiety disorders, and addiction.
Wirkmechanismus
N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which has a calming effect on the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, which has a calming effect on the nervous system. It has been investigated for its potential to treat epilepsy, anxiety disorders, and addiction. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for GABA aminotransferase. However, this compound can be difficult to synthesize, and its effects on other enzymes and neurotransmitters in the brain are not fully understood.
Zukünftige Richtungen
There are several areas of future research for N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide, including investigating its potential as a treatment for other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other enzymes and neurotransmitters in the brain. Finally, there is a need for the development of more efficient synthesis methods for this compound to make it more accessible for research and potential therapeutic use.
In conclusion, this compound is a novel GABA aminotransferase inhibitor that has gained significant interest in the scientific community due to its potential therapeutic applications. It has been extensively studied for its potential to treat epilepsy, anxiety disorders, and addiction, and has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. While there are several advantages to using this compound in lab experiments, there are also limitations, including the difficulty of synthesizing the compound and the need for further research to fully understand its effects on other enzymes and neurotransmitters in the brain. Despite these limitations, there are several areas of future research for this compound, including investigating its potential as a treatment for other neurological and psychiatric disorders and developing more efficient synthesis methods.
Synthesemethoden
N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide is synthesized through a multistep process that involves the reaction of 1-cyanocyclopropane with piperidine, followed by the addition of benzoyl chloride to form the final product. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.
Eigenschaften
IUPAC Name |
N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c19-13-18(8-9-18)14-21-10-4-5-15(12-21)11-20-17(22)16-6-2-1-3-7-16/h1-3,6-7,15H,4-5,8-12,14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMSXCADMHTVGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2(CC2)C#N)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.